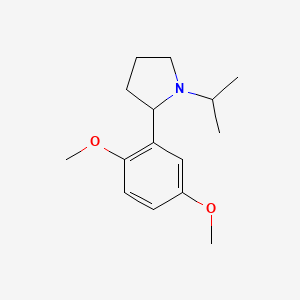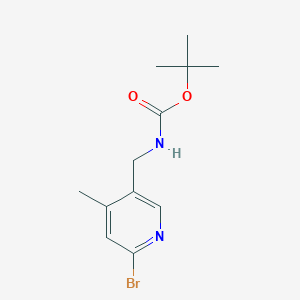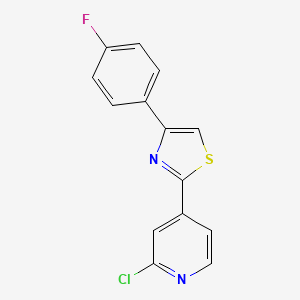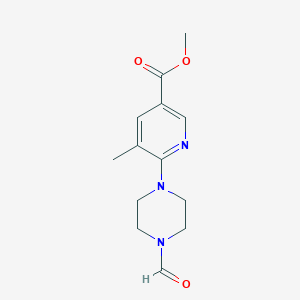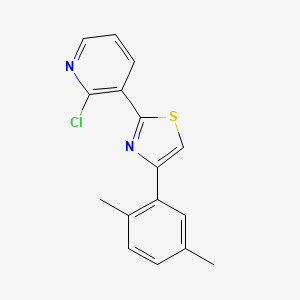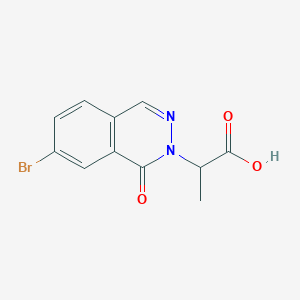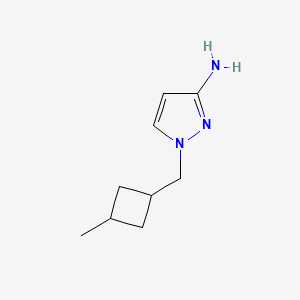
6-(Indolin-1-yl)-5-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Indolin-1-yl)-5-methylnicotinaldehyde is a chemical compound that features an indoline moiety attached to a nicotinaldehyde framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both indoline and nicotinaldehyde groups in its structure allows for unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Indolin-1-yl)-5-methylnicotinaldehyde typically involves the condensation of indoline derivatives with nicotinaldehyde under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic addition of the indoline nitrogen to the aldehyde carbon, followed by dehydration to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Indolin-1-yl)-5-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indoline nitrogen can participate in substitution reactions, where it can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 6-(Indolin-1-yl)-5-methylnicotinic acid.
Reduction: 6-(Indolin-1-yl)-5-methylnicotinalcohol.
Substitution: Various N-alkyl or N-acyl derivatives of the indoline moiety.
Scientific Research Applications
6-(Indolin-1-yl)-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It has potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 6-(Indolin-1-yl)-5-methylnicotinaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The indoline moiety can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Indoline derivatives: Compounds like 3-(indolin-1-yl)-3-oxopropanenitrile and 1-(indolin-1-yl)ethan-1-one share structural similarities with 6-(Indolin-1-yl)-5-methylnicotinaldehyde.
Nicotinaldehyde derivatives: Compounds such as 5-methylnicotinaldehyde and 6-(indolin-1-yl)nicotinaldehyde are closely related.
Uniqueness: this compound is unique due to the combination of the indoline and nicotinaldehyde moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H14N2O/c1-11-8-12(10-18)9-16-15(11)17-7-6-13-4-2-3-5-14(13)17/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
ADTTUANFGVDIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-1H-benzo[d]imidazole](/img/structure/B15056783.png)
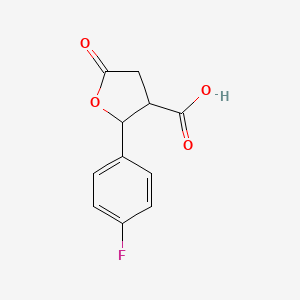
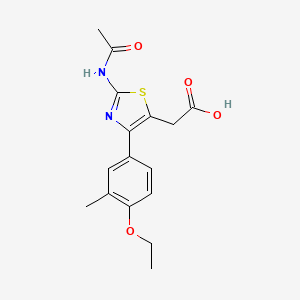
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B15056810.png)
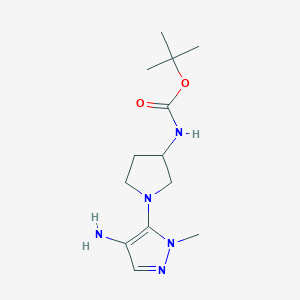
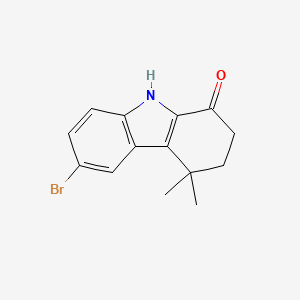
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B15056824.png)
